molecular formula C13H15NO6 B1521641 Boc-3-aminobenzene-1,2-dicarboxylic acid CAS No. 1185302-72-0

Boc-3-aminobenzene-1,2-dicarboxylic acid

Cat. No. B1521641
CAS RN: 1185302-72-0
M. Wt: 281.26 g/mol
InChI Key: PZTGKHDIUBIWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-3-aminobenzene-1,2-dicarboxylic acid is a biochemical used for proteomics research . It has a molecular formula of C13H15NO6 and a molecular weight of 281.26 .


Synthesis Analysis

The synthesis of Boc-3-aminobenzene-1,2-dicarboxylic acid can be achieved from Di-tert-butyl dicarbonate and 3-Aminobenzoic acid .


Molecular Structure Analysis

The molecule contains a total of 35 bonds. There are 20 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), 1 (thio-) carbamate (aromatic), and 2 hydroxyl groups .


Physical And Chemical Properties Analysis

Boc-3-aminobenzene-1,2-dicarboxylic acid is a brown powder . It has a molecular weight of 281.26 and a molecular formula of C13H15NO6 .

Scientific Research Applications

Proteomics Research

Boc-3-aminobenzene-1,2-dicarboxylic acid is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein structure, interactions, and functions, contributing to our understanding of biological processes and diseases.

Biochemical Research

This compound is also used in biochemical research . Biochemists can use it to investigate the chemical reactions and substances that occur at the molecular level in organisms. It can help in understanding the interactions among various cell components, including DNA, RNA, and protein, as well as how these interactions are regulated.

Enzyme Immobilization

Boc-3-aminobenzene-1,2-dicarboxylic acid can be used in the immobilization of enzymes within metal−organic frameworks (MOFs) . This is a promising solution to avoid denaturation and thereby utilize the desirable properties of enzymes outside of their native environments. The biomimetic mineralization strategy employs biomacromolecules as nucleation agents to promote the crystallization of MOFs in water at room temperature, thus overcoming pore size limitations presented by traditional postassembly encapsulation .

Synthesis of Carboxylic Acid-Based MOFs

This compound enables the aqueous synthesis of carboxylic acid-based MOFs at room temperature by biomimetic crystallization . MOFs have a modular porous structure, making them an ideal choice for enzyme immobilization .

Catalytic Performance Study

The structure and morphology of the enzyme@MOFs were characterized by PXRD, FTIR, and SEM-EDX, and the catalytic potential was evaluated . Increasing the linker length while retaining the amino moiety gave rise to a family of linkers; however, MOFs generated with the 2,2′-aminoterephthalic acid linker displayed the best catalytic performance .

Preparation of Silica-Functionalized Composite Membranes

It can also be used as a blended material with polyvinyl alcohol to prepare silica-functionalized composite membranes for diffusion dialysis applications . These membranes can be used in various separation processes in the chemical industry .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-13(2,3)20-12(19)14-8-6-4-5-7(10(15)16)9(8)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTGKHDIUBIWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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